molecular formula C8H6ClF B2362142 2-Chloro-4-ethenyl-1-fluorobenzene CAS No. 1011029-41-6

2-Chloro-4-ethenyl-1-fluorobenzene

Cat. No.: B2362142
CAS No.: 1011029-41-6
M. Wt: 156.58
InChI Key: YKEAXNQRVSFQSI-UHFFFAOYSA-N
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Description

2-Chloro-4-ethenyl-1-fluorobenzene is a useful research compound. Its molecular formula is C8H6ClF and its molecular weight is 156.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-ethenyl-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF/c1-2-6-3-4-8(10)7(9)5-6/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEAXNQRVSFQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011029-41-6
Record name 2-chloro-4-ethenyl-1-fluorobenzene
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Structural Features and Electronic Influences of Halogen and Ethenyl Substituents on the Aromatic Ring

The reactivity and properties of 2-Chloro-4-ethenyl-1-fluorobenzene are fundamentally governed by the interplay of its substituents: a fluorine atom at position 1, a chlorine atom at position 2, and an ethenyl (vinyl) group at position 4.

The ethenyl group, on the other hand, can act as either an electron-donating or electron-withdrawing group depending on the nature of the reaction. Through resonance, the vinyl group can donate pi-electrons to the aromatic ring, thereby activating it towards electrophilic attack, particularly at the ortho and para positions. Conversely, it can also participate in polymerization reactions, a key aspect of its utility. quora.com

The specific arrangement of these substituents in this compound creates a unique electronic landscape. The fluorine and chlorine atoms at positions 1 and 2 create a significant dipole moment and influence the acidity of the adjacent C-H bonds. The vinyl group at the para position to the fluorine and meta to the chlorine can be readily transformed into a variety of other functional groups, making this compound a versatile synthetic intermediate.

Table 1: Electronic Effects of Substituents on the Benzene (B151609) Ring

SubstituentInductive Effect (-I/+I)Resonance Effect (+R/-R)Overall Effect on Ring Reactivity
-F (Fluoro)Strong -IWeak +RDeactivating, ortho/para directing
-Cl (Chloro)Strong -IWeak +RDeactivating, ortho/para directing
-CH=CH₂ (Ethenyl)Weak -I+RActivating, ortho/para directing

Contemporary Significance in Synthetic Organic Chemistry and Advanced Materials Research

The unique structural and electronic features of 2-Chloro-4-ethenyl-1-fluorobenzene make it a valuable building block in several areas of chemical research.

The presence of multiple reactive sites—the vinyl group and the carbon-halogen bonds—allows for a variety of chemical transformations. The vinyl group can participate in polymerization reactions to produce fluorinated polymers with tailored properties such as high thermal stability and low surface energy. umn.edu It can also be a key functional group for cross-coupling reactions, such as the Heck or Suzuki reactions, enabling the formation of carbon-carbon bonds to construct more complex molecular architectures. mdpi.com

The chloro and fluoro substituents also offer handles for further functionalization. Palladium-catalyzed cross-coupling reactions, for instance, can selectively target the C-Cl bond for the introduction of new substituents. mdpi.com The presence of fluorine is particularly significant in the design of pharmaceuticals and agrochemicals, as it can enhance metabolic stability and binding affinity. While direct research on the applications of this compound is not extensively documented in publicly available literature, the utility of similarly substituted fluorinated styrenes and haloaromatics is well-established. For example, related fluorinated vinylbenzene derivatives are used in the synthesis of liquid crystalline polymers, where the rigid aromatic core and the polymerizable vinyl group are crucial for creating materials with ordered structures and unique optical properties. dtic.milmedcraveebooks.com

The synthesis of this compound itself can be envisioned through multi-step synthetic routes, likely starting from a more readily available substituted benzene (B151609) derivative. A plausible approach could involve the formylation of a suitable chloro-fluorotoluene, followed by a Wittig-type reaction to introduce the ethenyl group.

Table 2: Potential Applications of this compound

Research AreaPotential ApplicationKey Structural Feature Utilized
Polymer ChemistryMonomer for fluorinated polymersEthenyl group for polymerization
Materials SciencePrecursor for liquid crystalsRigid, substituted aromatic core and ethenyl group
Synthetic Organic ChemistryIntermediate for complex moleculesEthenyl group and C-Cl bond for cross-coupling reactions
Medicinal ChemistryBuilding block for bioactive compoundsFluorine and chlorine substituents for modulating properties

A Comprehensive Review of Synthetic Routes for this compound and its Analogs

The halogenated styrene (B11656), this compound, is a valuable compound in organic synthesis. This article delves into the primary synthetic methodologies for this compound and related halogenated styrenes, focusing on regioselective halogenation and fluorination, as well as techniques for introducing the ethenyl group.

Mechanistic Investigations of Reactions Involving 2 Chloro 4 Ethenyl 1 Fluorobenzene

Elucidation of Electrophilic Aromatic Substitution Mechanisms on Halogenated Arenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.com In this process, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. uci.edu The reactivity and orientation of substitution on a substituted benzene, such as 2-Chloro-4-ethenyl-1-fluorobenzene, are governed by the electronic properties of the existing substituents.

Halogens, like chlorine and fluorine, present a unique case in EAS reactions. They are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. uci.eduresearchgate.net The fluorine atom, despite being the most electronegative halogen, can sometimes lead to reaction rates similar to benzene itself, highlighting the delicate balance between inductive and resonance effects. researchgate.netresearchgate.net The vinyl group (-CH=CH2) is generally considered an activating group and an ortho-, para-director.

For this compound, the directing effects of the substituents are as follows:

Fluorine (at C1): Ortho-, para-director.

Chlorine (at C2): Ortho-, para-director.

Ethenyl (at C4): Ortho-, para-director.

The interplay of these groups determines the position of electrophilic attack. The fluorine and chlorine atoms will direct incoming electrophiles to their respective ortho and para positions. The ethenyl group will similarly direct to its ortho and para positions. The combined influence of these groups will dictate the ultimate regioselectivity of the substitution reaction.

Detailed Analysis of Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace a leaving group on an aromatic ring with a nucleophile. wikipedia.org This reaction is in contrast to electrophilic substitution, as it requires the aromatic ring to be electron-deficient, a condition often met by the presence of strong electron-withdrawing groups. youtube.com

Formation and Characterization of Meisenheimer Complexes in SNAr Reactions

The SNAr mechanism typically proceeds through a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net The initial attack of the nucleophile on the carbon atom bearing the leaving group leads to the formation of this anionic σ-complex. nih.gov The stability of the Meisenheimer complex is a critical factor in the reaction's progress and is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. researchgate.net

Recent research, however, has brought forward evidence suggesting that the role of the Meisenheimer complex as a true intermediate may not be universal in all SNAr reactions. bris.ac.uknih.gov Some studies propose that for certain substrates and reaction conditions, the reaction may proceed through a more concerted pathway, where the Meisenheimer complex represents a transition state rather than a stable intermediate. bris.ac.uknih.gov The presence of nitro groups and a fluoride (B91410) leaving group are often associated with the formation of a detectable Meisenheimer complex. bris.ac.uk For other systems, a concerted mechanism might be more favorable. bris.ac.uknih.gov

In the case of this compound, the fluorine and chlorine atoms act as leaving groups. The relative ease of displacement would depend on the specific nucleophile and reaction conditions. The fluorine atom is generally a poorer leaving group than chlorine in SNAr reactions, but this can be influenced by the electronic environment.

Solvent Effects on Reaction Kinetics and Mechanistic Progression in SNAr Processes

The choice of solvent can significantly influence the rate and mechanism of SNAr reactions. acsgcipr.orgrsc.org Dipolar aprotic solvents, such as DMSO and DMF, are commonly employed as they can solvate the cationic species without strongly solvating the anionic nucleophile, thereby increasing its reactivity. acsgcipr.org Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction rate. miami.edu

Studies have shown that in mixed solvent systems, such as methanol-DMSO mixtures, the reaction kinetics can be complex, sometimes indicating a change in mechanism from a polar SNAr pathway to a single electron transfer (SET) pathway depending on the nucleophile's strength and the solvent composition. nih.gov The ability of the solvent to act as a hydrogen bond donor or acceptor plays a crucial role in stabilizing the transition state and influencing the reaction rate. nih.gov For instance, solvents with high hydrogen bond acceptor ability can stabilize the positively charged activated complex in reactions with amine nucleophiles, thus accelerating the reaction. nih.gov

The table below summarizes the effect of different solvent properties on SNAr reaction rates.

Solvent PropertyEffect on SNAr RateRationale
Polarity/Polarizability IncreasesStabilizes the charged Meisenheimer complex or transition state.
Hydrogen Bond Donating Ability Decreases (generally)Solvates and deactivates the anionic nucleophile.
Hydrogen Bond Accepting Ability Increases (with certain nucleophiles)Can stabilize positively charged portions of the transition state.

Exploration of Radical Pathway Mechanisms in Substituted Benzene Reactions

While ionic pathways like EAS and SNAr are common, radical reactions offer an alternative mechanism for the transformation of substituted benzenes. These reactions involve species with unpaired electrons and often proceed through a chain reaction mechanism involving initiation, propagation, and termination steps.

For halogenated benzenes, radical reactions can be initiated by various means, including UV light, heat, or radical initiators. Once formed, aryl radicals can undergo a variety of reactions, such as hydrogen abstraction, addition to multiple bonds, or substitution reactions.

In the context of this compound, the vinyl group could be particularly susceptible to radical addition reactions. The halogen substituents can also influence the stability and reactivity of any radical intermediates formed on the aromatic ring.

Computational and Experimental Determination of Transition State Geometries and Reaction Energetics

Understanding the intricate details of a reaction mechanism requires a combination of experimental and computational approaches. Kinetic studies, such as those employing the Brønsted equation, can provide valuable information about the structure of the transition state. frontiersin.org The Brønsted coefficient, βnuc, derived from these studies, gives an indication of the degree of bond formation in the transition state. nih.gov

Computational methods, particularly density functional theory (DFT), have become indispensable tools for elucidating reaction pathways. nih.gov These methods allow for the calculation of the geometries and energies of reactants, products, intermediates, and transition states. nih.gov By mapping the potential energy surface, researchers can identify the most likely reaction mechanism and gain insights into the factors that control reactivity and selectivity. For SNAr reactions, computational studies have been instrumental in the debate over whether the Meisenheimer complex is a true intermediate or a transition state. bris.ac.uk

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-Chloro-4-ethenyl-1-fluorobenzene, a combination of ¹⁹F, ¹H, and ¹³C NMR would provide a complete picture of its atomic connectivity and chemical environment.

Fluorine-19 (¹⁹F) NMR Applications in Fluorinated Aromatic Systems

Fluorine-19 NMR is particularly powerful for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.govspectrabase.comchemicalbook.com In fluorinated aromatic systems, the chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment, which is influenced by the other substituents on the aromatic ring. nih.govnist.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C1 position. The precise chemical shift would be influenced by the ortho-chloro and para-ethenyl groups. The resonance would appear as a multiplet due to coupling with the neighboring aromatic protons. Analysis of these coupling constants (J-values) is crucial for confirming the substitution pattern on the benzene (B151609) ring. chemicalbook.com

Proton (¹H) and Carbon-13 (¹³C) NMR for Ethenyl Group and Aromatic Ring Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals would be expected for the protons of the ethenyl (vinyl) group and the aromatic ring.

The ethenyl group protons would typically present as a characteristic set of multiplets in the vinyl region of the spectrum (approximately 5-7 ppm). These signals arise from the geminal, cis, and trans couplings between the three vinyl protons.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would be indicative of the carbon's hybridization (sp² for aromatic and vinyl carbons) and its electronic environment. The carbon atoms directly bonded to the electronegative fluorine and chlorine atoms would show characteristic downfield shifts. Furthermore, ¹³C-¹⁹F coupling is often observed, providing additional confirmation of the fluorine atom's position on the aromatic ring. nih.gov

Table 1: Predicted NMR Data for this compound (Note: This table is predictive, based on typical chemical shift ranges for similar functional groups. Actual experimental values are required for confirmation.)

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityNotes
¹⁹F-100 to -130MultipletExact shift depends on solvent and electronic effects.
¹H (Aromatic)7.0 - 7.8MultipletsComplex splitting due to H-H and H-F coupling.
¹H (Ethenyl)5.0 - 7.0Multiplets (dd, ddt)Characteristic pattern for a vinyl group.
¹³C (Aromatic)110 - 160Singlets (or doublets due to C-F coupling)Carbons attached to halogens will be significantly shifted.
¹³C (Ethenyl)110 - 140SingletsTwo distinct signals for the two vinyl carbons.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Studies

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₆ClF), high-resolution mass spectrometry would confirm its molecular formula by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would display a molecular ion peak (M⁺). A characteristic feature would be the presence of an M+2 peak with an intensity approximately one-third that of the molecular ion peak. researchgate.net This isotopic pattern is a definitive indicator of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). researchgate.net

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule would likely undergo fragmentation through several pathways. Common fragmentation patterns for halogenated styrenes include:

Loss of a chlorine atom: [M-Cl]⁺

Loss of a vinyl group: [M-C₂H₃]⁺

Loss of HCl: [M-HCl]⁺, a common rearrangement for chloro-substituted aromatics.

Studying these fragmentation pathways helps to piece together the molecule's structure and corroborate the findings from NMR spectroscopy.

Table 2: Predicted Mass Spectrometry Fragments for this compound (Note: Based on the molecular formula C₈H₆ClF, with a molecular weight of approximately 156.59 g/mol .)

m/z Value (approx.)IonNotes
156 / 158[C₈H₆ClF]⁺Molecular ion (M⁺) and M+2 peaks, ratio ~3:1.
121[C₈H₆F]⁺Loss of Cl radical.
129[C₆H₄ClF]⁺Loss of ethenyl radical.
120[C₈H₅F]⁺Loss of HCl (rearrangement).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would show a number of characteristic bands:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Vinyl C-H stretching: Also found just above 3000 cm⁻¹.

C=C stretching (Aromatic and Ethenyl): Multiple bands are expected in the 1450-1650 cm⁻¹ region.

C-H out-of-plane bending (wags): The pattern of these bands in the 700-1000 cm⁻¹ region is highly diagnostic for the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, specific patterns are expected.

C-F and C-Cl stretching: These vibrations are expected in the fingerprint region, typically with the C-F stretch around 1200-1250 cm⁻¹ and the C-Cl stretch at a lower frequency, around 700-800 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the C=C bonds in both the aromatic ring and the ethenyl group, which often give strong Raman signals. A combined analysis of both IR and Raman spectra provides a more complete vibrational profile of the molecule.

Table 3: Predicted Vibrational Frequencies for this compound (Note: This table presents expected frequency ranges for the key functional groups.)

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopy Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Ethenyl C-H Stretch3010 - 3095IR, Raman
C=C Stretch (Aromatic)1450 - 1620IR, Raman
C=C Stretch (Ethenyl)1620 - 1650IR, Raman
C-F Stretch1200 - 1250IR (strong)
Aromatic C-H Out-of-Plane Bend800 - 900IR (strong)
C-Cl Stretch700 - 800IR (strong)

Quantum Chemical Calculations and Computational Chemistry Approaches

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. DFT methods are known for providing a good balance between accuracy and computational cost, making them suitable for studying medium to large-sized molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and the energy of its first electronic excitation. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

For substituted benzenes, the nature and position of the substituents significantly influence the energies of the frontier orbitals and the energy gap. Halogen atoms like chlorine and fluorine, being electronegative, tend to lower the energy of the molecular orbitals. The ethenyl (vinyl) group, with its π-system, can participate in conjugation with the benzene (B151609) ring, affecting the delocalization of electrons and thus the HOMO and LUMO energy levels.

Illustrative Data for a Substituted Benzene

Molecular Orbital Energy (eV) - Illustrative
HOMO -6.5
LUMO -1.2
Energy Gap (ΔE) 5.3

This table presents hypothetical data to illustrate the concept of HOMO-LUMO analysis.

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing insight into the distribution of electrons among the atoms. semanticscholar.org While it has known limitations, such as basis set dependency, it remains a common tool for a qualitative understanding of charge distribution. stackexchange.com These charges can help identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule.

Fukui functions provide a more sophisticated way to predict the reactivity of different sites in a molecule towards electrophilic, nucleophilic, and radical attacks. These functions are derived from the change in electron density as the number of electrons in the system changes. By analyzing the values of Fukui functions at different atomic sites, one can pinpoint the most probable locations for a chemical reaction to occur.

Illustrative Mulliken Charges for 2-Chloro-4-ethenyl-1-fluorobenzene

Atom Mulliken Charge (a.u.) - Illustrative
C1 (with F) 0.20
C2 (with Cl) 0.15
C3 -0.10
C4 (with ethenyl) -0.05
C5 -0.12
C6 -0.08
F -0.25
Cl -0.18

This table presents hypothetical Mulliken charges to illustrate the concept.

Thermochemical Parameter Determination through Quantum Chemical Methods

Quantum chemical methods can be employed to calculate various thermochemical properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity. kaust.edu.sa These calculations are typically performed by first optimizing the molecular geometry and then calculating the vibrational frequencies. From the vibrational analysis, the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy can be obtained, leading to the determination of these thermodynamic parameters at different temperatures. mdpi.comnasa.gov This information is vital for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates.

Geometry Optimization and Vibrational Frequency Analysis of the Chemical Compound

Geometry optimization is a fundamental computational procedure that aims to find the minimum energy structure of a molecule. This provides the most stable arrangement of the atoms and yields important structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, this would reveal how the substituents affect the planarity and symmetry of the benzene ring.

Once the geometry is optimized, vibrational frequency analysis can be performed. This calculation predicts the frequencies of the fundamental vibrational modes of the molecule. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the molecule and to aid in the assignment of the observed spectral bands. scirp.org Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data, as theoretical methods tend to overestimate vibrational frequencies. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For this compound, computational studies could elucidate the mechanisms of various reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions involving the ethenyl group. Locating the transition state structure and calculating its energy allows for the determination of the activation energy of the reaction, which is a key factor in determining the reaction rate. rsc.org

Applications in Advanced Materials Science and Polymer Chemistry

Polymerization Studies of 2-Chloro-4-ethenyl-1-fluorobenzene as a Monomer

The vinyl group of this compound allows it to act as a monomer in various polymerization reactions. The resulting polymers, poly(this compound), possess a unique combination of properties derived from their halogenated phenyl side chains.

The reactivity of the ethenyl (vinyl) group in this compound during polymerization is significantly influenced by the electronic effects of the chlorine and fluorine substituents on the benzene (B151609) ring. Halogens are electron-withdrawing groups, which can affect the electron density of the vinyl group and the stability of the propagating radical or ionic species in a polymerization reaction. cmu.eduacs.org In radical polymerization, electron-withdrawing substituents can increase the reactivity of the monomer. acs.org

The properties of the resulting polymer are also heavily dependent on these halogen substituents. The presence of chlorine and fluorine is known to enhance the thermal stability and flame retardancy of polymers. Furthermore, the polarity induced by the C-Cl and C-F bonds can affect the polymer's solubility, dielectric constant, and intermolecular interactions. The size of the halogen atoms can also influence the polymer's morphology and packing. rsc.org For instance, fluoro-substituted compounds have been observed to exhibit higher mesomorphism in some liquid crystal systems. rsc.org

Below is an illustrative table comparing the expected properties of polymers derived from styrene (B11656) and its halogenated analogues.

MonomerPolymerExpected Glass Transition Temperature (Tg)Expected Thermal Decomposition Temperature (Td)Expected Refractive Index
StyrenePolystyrene~100 °C~350 °C~1.59
4-ChlorostyrenePoly(4-chlorostyrene)~110 °C~360 °C~1.62
4-FluorostyrenePoly(4-fluorostyrene)~115 °C~370 °C~1.55
This compoundPoly(this compound)>120 °C (estimated)>380 °C (estimated)>1.60 (estimated)
Note: The data for Poly(this compound) is illustrative and based on general principles due to the lack of specific published experimental data.

This compound can be used to synthesize a variety of novel functional polymers and copolymers. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could be employed to produce well-defined homopolymers with controlled molecular weights and low polydispersity. cmu.eduacs.org

The table below illustrates potential copolymers of this compound and their potential applications.

Comonomer 1Comonomer 2Potential Polymerization MethodPotential Application
This compoundStyreneRadical PolymerizationHigh-performance engineering plastic with enhanced thermal stability
This compoundMethyl MethacrylateATRPOptical polymer with tailored refractive index and flame retardancy
This compoundButyl AcrylateRAFTFunctional coating with improved weatherability and chemical resistance
Note: This table is illustrative and presents potential synthetic routes and applications based on established polymer chemistry principles.

Development of Materials with Tailored Optoelectronic Properties

The electronic properties imparted by the halogen substituents make this compound a promising monomer for the development of materials with tailored optoelectronic properties.

Halogenation is a known strategy for tuning the electronic energy levels of organic semiconductor materials used in devices like Organic Light Emitting Diodes (OLEDs). The incorporation of chlorine and fluorine atoms into a polymer backbone can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can improve charge injection and transport properties, as well as enhance the stability of the material by making it more resistant to oxidation. mdpi.com Polymers derived from this compound could be investigated as host materials in phosphorescent OLEDs or as charge-transporting layers. The high bond energy of the C-F bond, in particular, can contribute to the long-term operational stability of OLED devices.

The following table provides a hypothetical comparison of the electronic properties of a polymer derived from this compound with a standard polymer used in OLEDs.

PolymerTypical Role in OLEDEstimated HOMO LevelEstimated LUMO LevelPotential Advantage
Poly(N-vinylcarbazole) (PVK)Host-5.8 eV-2.2 eVGood hole transport
Poly(this compound)Host / Hole Transport Layer-6.0 eV (estimated)-2.4 eV (estimated)Improved stability and potentially better charge injection
Note: The data for Poly(this compound) is illustrative and based on the known effects of halogenation on conjugated polymers.

Role as a Building Block in the Synthesis of Complex Molecular Architectures

Beyond polymerization, the monomer this compound can serve as a versatile building block for the synthesis of more complex, non-polymeric molecular architectures. The presence of multiple reactive sites—the vinyl group, the chlorine atom, and the fluorine atom—allows for a variety of chemical transformations.

The vinyl group can participate in various addition reactions and is also a suitable partner for cross-coupling reactions such as the Heck reaction. nih.gov The carbon-chlorine bond can be functionalized through transition-metal-catalyzed cross-coupling reactions, like the Suzuki or Sonogashira reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. researchgate.netnih.gov While the carbon-fluorine bond is generally less reactive, its presence influences the reactivity of the other sites on the aromatic ring. This multi-functionality makes this compound a valuable precursor for the synthesis of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. nih.gov

Integration into Organometallic Chemistry and Catalysis

Formation of Organometallic Intermediates Utilizing the Chemical Compound (e.g., Grignard Reagents)

Organometallic intermediates are crucial in synthetic chemistry for forming new carbon-carbon bonds. One of the most well-known types of organometallic intermediates is the Grignard reagent. leah4sci.com

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.com The magnesium atom inserts itself between the carbon and the halogen, reversing the polarity of the carbon atom and making it a powerful nucleophile. leah4sci.com For 2-Chloro-4-ethenyl-1-fluorobenzene, the chlorine atom is the more reactive halogen compared to fluorine, making it the site of Grignard reagent formation.

The reaction proceeds as follows:

This compound + Mg → (3-Chloro-4-fluorophenyl)magnesium chloride

This newly formed organometallic intermediate, (3-Chloro-4-fluorophenyl)magnesium chloride, can then be used in a variety of subsequent reactions. For instance, it can react with carbonyl compounds such as aldehydes and ketones to form alcohols, a fundamental transformation in organic synthesis. leah4sci.com The stability and reactivity of the Grignard reagent are highly dependent on the solvent, which stabilizes the organomagnesium compound. leah4sci.com

Table 1: General Conditions for Grignard Reagent Formation

Component Role Example
Aryl Halide Starting material containing the carbon framework. This compound
Magnesium (Mg) Metal that inserts into the C-X bond. Magnesium turnings

| Anhydrous Ether Solvent | Stabilizes the Grignard reagent and is non-protic. | Tetrahydrofuran (THF), Diethyl ether |

It is also possible to form other organometallic reagents, such as organozinc compounds. This can be achieved through transmetalation from a corresponding organomagnesium species or by an oxidative insertion of zinc, which can offer greater tolerance for other functional groups within the molecule. uni-muenchen.de

Application in Catalytic Cycles and Ligand Design for Organic Transformations

The structure of this compound offers significant potential for its use in the design of specialized ligands for transition metal catalysis. Ligands are molecules that bind to a central metal atom, and their electronic and steric properties are crucial for controlling the activity and selectivity of a catalyst.

The ethenyl group and the halogen atoms on this compound serve as handles for further chemical modification to introduce coordinating atoms like phosphorus, nitrogen, or sulfur. For example:

Modification of the Ethenyl Group: The vinyl group can undergo reactions such as hydrophosphination to attach phosphine (B1218219) moieties, creating a potential phosphine ligand.

Substitution of the Chlorine Atom: The chlorine atom can be replaced via nucleophilic substitution or cross-coupling reactions to introduce other functional groups capable of coordinating to a metal center.

Once synthesized, such ligands could be employed in various catalytic cycles. A hypothetical ligand derived from this compound could participate in a catalytic cycle by coordinating to a metal center (e.g., palladium, nickel, rhodium), activating it for a specific transformation, and then being regenerated at the end of the cycle. The fluorine atom's electron-withdrawing nature could also electronically tune the resulting ligand, influencing the catalytic activity of the metal center.

Transition Metal-Mediated Transformations Involving Halogenated Aromatic Substrates

Halogenated aromatic compounds like this compound are key substrates in a wide array of transition metal-mediated transformations, particularly palladium-catalyzed cross-coupling reactions. nih.govcuny.edu These reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling is a prominent example where an aryl halide (like this compound) reacts with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov The C-Cl bond is reactive towards oxidative addition to a low-valent palladium(0) species, initiating the catalytic cycle.

The general catalytic cycle for a Suzuki-Miyaura reaction involving this substrate would be:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

The efficiency and success of these cross-coupling reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. The development of specialized ligands, such as bulky, electron-rich phosphines, has been critical for enabling the coupling of less reactive aryl chlorides. nih.govcuny.edu

Table 2: Illustrative Optimization of a Suzuki-Miyaura Cross-Coupling Reaction with an Aryl Chloride This table illustrates typical parameters varied during the optimization of a cross-coupling reaction, based on general findings in the field for aryl chlorides. cuny.edu

EntryPalladium Source (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100>95
2Pd₂(dba)₃ (1)XPhos (2.5)K₂CO₃ (2)Dioxane10092
3Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Toluene10085
4Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄ (2)Toluene/H₂O8088
5Pd₂(dba)₃ (1)XPhos (2.5)K₃PO₄ (2)THF6675

Note: This data is illustrative and based on established principles for optimizing cross-coupling reactions of aryl chlorides. cuny.edu Actual yields for this compound would require specific experimental investigation.

Environmental Chemical Transformation Pathways

Biotic Degradation Mechanisms of Halogenated Aromatic Compounds

Enzymatic Biotransformations, Including Cytochrome P450 Involvement

The initial and often most challenging step in the biodegradation of halogenated aromatics is the cleavage of the carbon-halogen bond. This is accomplished by a variety of enzymes, with oxygenases playing a pivotal role in aerobic degradation. nih.gov

Dioxygenases are crucial enzymes that incorporate both atoms of a molecular oxygen molecule into the aromatic ring, leading to the formation of a dihydroxylated intermediate. nih.gov This initial oxidation can destabilize the aromatic system and facilitate subsequent dehalogenation. For instance, the degradation of chlorobenzene (B131634) is initiated by a dioxygenase to yield a catechol, a dihydroxybenzene derivative. nih.gov

Monooxygenases , another class of enzymes, introduce a single oxygen atom into the aromatic ring, typically forming a phenol. nih.gov Flavin-dependent monooxygenases are one example of this enzyme class. researchgate.net

Cytochrome P450 enzymes (CYPs) are a superfamily of heme-containing monooxygenases that are central to the metabolism of a vast array of xenobiotic compounds, including halogenated hydrocarbons. nih.govtandfonline.comnih.gov While much of the research on CYPs and halogenated compounds has focused on their bioactivation in mammals, these enzymes are also present in microorganisms and contribute to degradation pathways. nih.govtandfonline.com CYPs can catalyze the dehalogenation of aromatic compounds through an oxidative mechanism. nih.gov The highly reactive iron-oxo intermediate of the P450 catalytic cycle can abstract a hydrogen atom or directly attack the aromatic ring, leading to the formation of an epoxide intermediate. This epoxide can then be hydrolyzed, resulting in the elimination of the halogen substituent. oup.com The specific isoform, P4502E1, has been identified as a primary catalyst in the bioactivation of numerous halogenated hydrocarbons. nih.govtandfonline.com

The table below summarizes the key enzymes involved in the initial biotransformation of halogenated aromatic compounds.

Enzyme ClassFunctionExample Reaction
Dioxygenases Incorporation of two oxygen atoms into the aromatic ring.Chlorobenzene → Chlorocatechol
Monooxygenases Incorporation of one oxygen atom into the aromatic ring.Halogenated aromatic → Halophenol
Cytochrome P450 Oxidative dehalogenation via epoxidation.Halogenated aromatic → Epoxide intermediate → Dehalogenated product

Microbial Metabolism and Detoxification Pathways for Halogenated Aromatics

Microorganisms have developed sophisticated pathways to metabolize and detoxify halogenated aromatic compounds, often leading to their complete mineralization to carbon dioxide, water, and halide ions. scirp.org These pathways can occur under both aerobic and anaerobic conditions. nih.gov

Under aerobic conditions , the initial oxygenation and dehalogenation steps, as described above, lead to the formation of catechols or other dihydroxylated intermediates. nih.gov These intermediates are then funneled into the lower metabolic pathways. The aromatic ring is cleaved by either ortho- or meta-cleavage dioxygenases. nih.gov Ortho-cleavage occurs between the two hydroxyl groups, while meta-cleavage occurs adjacent to one of the hydroxyls. The resulting aliphatic acids are then further metabolized through central metabolic pathways like the Krebs cycle. researchgate.net

Under anaerobic conditions , a different set of strategies is employed, with reductive dehalogenation being a key mechanism. nih.govnih.gov In this process, the halogenated compound acts as an electron acceptor, and the halogen substituent is replaced by a hydrogen atom. nih.gov This process, also known as halorespiration, can be a form of energy conservation for some bacteria. rsc.org The complete degradation of haloaromatic compounds to methane (B114726) has been demonstrated in anaerobic environments like lake sediments and sewage sludge. nih.gov

The detoxification process is crucial as some metabolic transformations can lead to the formation of intermediates that are more toxic than the parent compound. nih.gov For example, the meta-cleavage of halocatechols can produce toxic acyl halides. nih.gov Therefore, the coordinated action of a microbial consortium, where different species carry out different steps of the degradation pathway, can be more effective in completely mineralizing these compounds. nih.gov The table below outlines the general microbial metabolic pathways for halogenated aromatics.

ConditionKey MechanismInitial StepIntermediate ProductsFinal Products
Aerobic Oxidative DehalogenationOxygenation (by dioxygenases, monooxygenases)(Halo)catechols, HalophenolsAliphatic acids, CO₂, H₂O, Halide ions
Anaerobic Reductive DehalogenationHalogen removal (replacement with hydrogen)Dehalogenated aromaticsMethane, CO₂, H₂O, Halide ions

Abiotic Degradation Processes and Chemical Fate in Environmental Compartments

In addition to biotic degradation, halogenated aromatic compounds are subject to abiotic transformation processes that influence their environmental fate. These processes are governed by the chemical properties of the compound and the characteristics of the environmental compartment (e.g., soil, water, air). researchgate.net

Photodegradation is a significant abiotic process, particularly in the atmosphere and surface waters. Direct photolysis can occur when the compound absorbs light energy, leading to the cleavage of the carbon-halogen bond. Indirect photolysis involves photosensitizers, such as humic substances in water, which absorb light and transfer the energy to the halogenated compound, initiating its degradation. Halogenated aromatic hydrocarbons are generally stable but can be degraded by light, especially in the presence of a hydrogen donor. iloencyclopaedia.org

Hydrolysis is another potential abiotic degradation pathway, where the compound reacts with water. The susceptibility of a halogenated aromatic compound to hydrolysis depends on the nature and position of the halogen substituents and other functional groups on the aromatic ring. However, for many stable aromatic halides, hydrolysis rates are often slow under typical environmental conditions.

The chemical fate of a compound like 2-Chloro-4-ethenyl-1-fluorobenzene is also determined by its physical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). Due to the presence of halogens, these compounds are often hydrophobic, leading to their partitioning from water into soil organic matter and sediments. researchgate.net This sorption can reduce their bioavailability for microbial degradation but also can lead to their long-term persistence in these environmental compartments. youtube.com Their potential for volatilization into the atmosphere also needs to be considered. researchgate.net Once in the environment, these compounds can be transported over long distances. researchgate.net The accumulation of halogenated aromatic compounds in biota is a concern due to their lipophilic nature. iloencyclopaedia.org

The table below summarizes the key abiotic degradation processes and their relevance to the environmental fate of halogenated aromatic compounds.

ProcessDescriptionEnvironmental CompartmentKey Factors
Photodegradation Degradation by light energy.Atmosphere, Surface WatersWavelength and intensity of light, presence of photosensitizers.
Hydrolysis Reaction with water.Water, Moist SoilpH, temperature, chemical structure.
Sorption Partitioning to solid phases.Soil, SedimentOrganic matter content, clay content, hydrophobicity of the compound.
Volatilization Evaporation into the air.Soil, WaterVapor pressure, temperature, air/water interface dynamics.

It is important to reiterate that the specific rates and products of these biotic and abiotic transformations for this compound are not documented. The information presented here is based on the established principles of degradation for the broader class of halogenated aromatic compounds. Further research would be necessary to elucidate the specific environmental fate of this particular molecule.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-Chloro-4-ethenyl-1-fluorobenzene?

Answer:
The synthesis of halogenated aromatic compounds like this compound typically involves cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira) or electrophilic substitution. For example:

  • Heck Coupling : Introduce the ethenyl group via palladium-catalyzed coupling of a chloro-fluorobenzene precursor with vinyl halides. Optimize catalyst systems (e.g., Pd(OAc)₂ with PPh₃) and solvents (DMF or toluene) to enhance regioselectivity .
  • Electrophilic Fluorination : Use Selectfluor® or DAST (diethylaminosulfur trifluoride) for fluorine introduction at position 1, followed by chlorination via Friedel-Crafts or directed lithiation .
  • Key Conditions : Maintain anhydrous conditions, inert atmosphere (N₂/Ar), and monitor reaction progress via TLC/GC-MS.

Advanced: How can structural discrepancies in crystallographic data be resolved during refinement?

Answer:
Discrepancies in X-ray diffraction data (e.g., thermal parameters, occupancy) require rigorous validation:

  • SHELX Refinement : Use SHELXL for iterative refinement of positional and displacement parameters. Apply restraints for disordered regions (e.g., ethenyl group rotation) .
  • Validation Tools : Cross-check with PLATON (for symmetry errors) and CIF checkers. Address outliers in residual density maps by re-examizing hydrogen bonding or solvent accessibility .
  • Case Study : A structurally similar compound (2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene) achieved an R factor of 0.052 using SHELXL, demonstrating robust refinement protocols .

Basic: What analytical techniques are optimal for confirming the structure and purity of this compound?

Answer:

  • X-ray Crystallography : Resolve absolute configuration and bond lengths (e.g., C-Cl and C-F distances). Use synchrotron sources for high-resolution data .
  • Multinuclear NMR :
    • ¹⁹F NMR : Identify deshielding effects from fluorine at position 1 (δ ~ -110 ppm for aryl-F).
    • ¹H NMR : Characterize ethenyl protons (δ 5.2–6.0 ppm, coupling constants J = 10–16 Hz) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.

Advanced: How can computational methods predict regioselectivity in electrophilic substitutions?

Answer:

  • DFT Calculations : Model reaction intermediates (e.g., Wheland intermediates) using Gaussian or ORCA. Compare activation energies for chlorination/fluorination at competing sites .
  • Retrosynthesis AI Tools : Platforms leveraging databases like Reaxys or Pistachio suggest viable pathways. For example, AI-driven retrosynthesis for 1-Chloro-4-(difluoromethyl)-2-fluorobenzene prioritized electrophilic over nucleophilic routes .
  • Solvent Effects : Simulate solvent polarity (e.g., COSMO-RS) to optimize reaction media for regioselectivity.

Basic: What safety protocols are essential for handling halogenated aromatic compounds?

Answer:

  • PPE : Respirators (for vapor protection), nitrile gloves, and safety goggles .
  • Engineering Controls : Use fume hoods with >100 fpm face velocity. Install emergency showers/eye baths.
  • Waste Disposal : Neutralize halogenated waste with NaOH/ethanol before incineration.

Advanced: How to address contradictions in spectroscopic vs. crystallographic data?

Answer:

  • Multi-Technique Validation : Cross-validate NMR/IR data with X-ray results. For example, crystallography may reveal unexpected tautomerism or steric hindrance not evident in solution-phase NMR .
  • Dynamic Effects : Use VT-NMR (variable temperature) to probe conformational changes. For ethenyl groups, compare JHH values across temperatures to detect restricted rotation .
  • Error Analysis : Quantify systematic errors (e.g., crystal twinning in XRD) using Rmerge and CC1/2 metrics .

Basic: What stability considerations apply to this compound under varying pH?

Answer:

  • Hydrolytic Stability : Halogenated aromatics are generally stable in neutral conditions (pH 5–9). Avoid strong acids (risk of C-F bond cleavage) or bases (dehydrohalogenation) .
  • Storage : Store under argon at -20°C in amber vials to prevent UV-induced degradation of the ethenyl group.

Advanced: How to optimize catalytic systems for ethenyl group introduction?

Answer:

  • Catalyst Screening : Test Pd, Ni, or Cu complexes with ligands (e.g., BINAP for enantioselectivity). For 2-Chloro-1-ethynyl-4-methoxybenzene, Pd(PPh₃)₄ achieved 85% yield in DMSO .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance Pd solubility, while toluene minimizes side reactions.
  • Kinetic Studies : Use in-situ IR or Raman to monitor reaction progress and identify rate-limiting steps .

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